Product packaging for Atropine nitrate(Cat. No.:CAS No. 7459-97-4)

Atropine nitrate

Cat. No.: B13764019
CAS No.: 7459-97-4
M. Wt: 352.4 g/mol
InChI Key: MJYHSOCPRKVNKH-UHFFFAOYSA-N
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Description

Historical Trajectories of Atropine (B194438) and Atropine Nitrate (B79036) Discovery and Early Research

The history of atropine is intrinsically linked to the plant Atropa belladonna, commonly known as deadly nightshade. Preparations from this and other plants in the Solanaceae family were known to ancient civilizations and used for various purposes, from poisons to cosmetics. biomedpharmajournal.orgeajem.com The name Atropa is derived from Atropos, one of the three Fates in Greek mythology who was responsible for cutting the thread of life, a nod to the plant's lethal potential. eajem.comrsc.org The term belladonna, meaning "beautiful woman" in Italian, arose from the practice of women using the plant's juice to dilate their pupils for a more alluring appearance. biomedpharmajournal.orgeajem.com

The journey toward isolating the active compound began in the 19th century. In 1831, the German pharmacist Heinrich F. G. Mein successfully prepared a pure crystalline form of the substance, which he named atropine. biomedpharmajournal.orgwikipedia.orginchem.org Though Mein may have been the first to isolate it, he did not publish his results. nih.gov In 1833, P. L. Geiger and O. Hesse published their independent isolation of the alkaloid. nih.govomicsonline.org

Atropine can be converted into various salts, such as atropine sulfate (B86663), which is commonly used in medicine. britannica.com Atropine nitrate, and specifically its methylated form, atropine methyl nitrate, is a quaternary ammonium (B1175870) salt. medchemexpress.com This chemical modification results in a highly polar molecule, a property that significantly limits its ability to cross the blood-brain barrier. medchemexpress.com This characteristic has been fundamental to its use in research to isolate and study peripheral cholinergic effects. pharmaseedltd.com

Foundational Research Contributions of this compound to Cholinergic System Understanding

The primary pharmacological action of atropine and its salts is the competitive, reversible antagonism of muscarinic acetylcholine (B1216132) receptors (M-receptors). drugbank.cominchem.org By blocking the action of the neurotransmitter acetylcholine, these compounds became essential tools for elucidating the functions of the cholinergic system, particularly the parasympathetic nervous system. drugbank.com Early landmark studies, such as those by Bezold and Bloebaum in 1867 and Heidenhain in 1872, used atropine to block the cardiac effects of vagal nerve stimulation and inhibit salivary secretion, respectively, providing foundational evidence for its anticholinergic properties. eajem.com

The unique value of this compound, specifically methylatropine (B1217387) nitrate, in research is its limited penetration of the central nervous system (CNS). medchemexpress.com Because it does not readily cross the blood-brain barrier, it primarily exerts its effects on peripheral tissues. This has allowed researchers to design experiments that can differentiate between the central and peripheral actions of the cholinergic system.

Several key research areas have benefited from this distinction:

Cognition and Behavior: In studies investigating the role of the cholinergic system in learning and memory, atropine methyl nitrate has been used as a control against atropine sulfate, which does cross the blood-brain barrier. In one study involving monkeys performing a learning task, both drugs decreased the animals' work rate. However, only atropine sulfate, with its central effects, increased the number of errors and reduced accuracy. pharmaseedltd.com This suggested that the cognitive deficits from cholinergic blockade are mediated by central receptors, whereas effects like a reduced work rate may be influenced by peripheral mechanisms. pharmaseedltd.com

The Cholinergic Anti-inflammatory Pathway: Research into the body's ability to control inflammation via the nervous system has heavily relied on atropine methyl nitrate. Studies showed that pretreatment with atropine sulfate (which acts centrally and peripherally) could abolish the anti-inflammatory effects of acetylcholinesterase inhibitors. nih.gov In contrast, pretreatment with atropine methyl nitrate (acting only peripherally) had no such effect. nih.gov This demonstrated that the regulation of systemic inflammation is dependent on central muscarinic receptors and a functional vagus nerve, a cornerstone finding in the field. nih.gov Furthermore, direct administration of atropine methyl nitrate did not block the inflammation-suppressing effect of vagus nerve stimulation, confirming that the efferent part of this reflex does not utilize peripheral muscarinic signaling. nih.gov

Through these and similar studies, this compound has provided a level of experimental precision that has been instrumental in advancing the modern understanding of the cholinergic system's distinct roles in both the brain and the body's periphery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O6 B13764019 Atropine nitrate CAS No. 7459-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7459-97-4

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitric acid

InChI

InChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4)

InChI Key

MJYHSOCPRKVNKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-]

Origin of Product

United States

Advanced Synthetic Strategies and Analog Design for Atropine Nitrate

Contemporary Approaches to Atropine (B194438) Nitrate (B79036) Synthesis

Modern synthetic chemistry offers powerful tools to overcome the challenges associated with the complex structure of atropine, particularly the control of its stereochemistry, while also addressing the growing need for sustainable manufacturing processes.

The biological activity of atropine is primarily attributed to its (S)-enantiomer, (S)-hyoscyamine, making stereocontrolled synthesis a critical objective. Atropine itself is a racemic mixture of (S)-hyoscyamine and (R)-hyoscyamine. Advanced synthetic methods focus on establishing the desired stereochemistry early in the synthesis of the core tropane (B1204802) skeleton, specifically the 8-azabicyclo[3.2.1]octane ring system.

Recent strategies have moved beyond classical resolutions to catalytic asymmetric methods. One notable approach involves the intramolecular Mannich cyclization reaction . This method utilizes enantiopure N-sulfinyl β-amino ketone ketals, derived from sulfinimines, which upon hydrolysis and treatment with reagents like (Boc)2O/DMAP, cyclize to form substituted tropinones with good yield and stereocontrol. nih.gov Another powerful technique is the asymmetric aza-Michael addition–Wittig reaction , which establishes the initial stereocenter with high enantioselectivity. thieme-connect.com This is followed by a sequence of reactions including nitrone formation and [2+3]-dipolar cycloaddition to construct the tropane core. thieme-connect.com

Furthermore, rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been shown to produce substituted tropanes enantioselectively. nih.gov Ring-closing iodoamination has also been employed for the asymmetric synthesis of the tropane alkaloid core from enantiopure cyclohept-4-enamine scaffolds. acs.org These methods provide efficient pathways to enantiomerically enriched tropinone (B130398), a key precursor to atropine, which can then be stereoselectively reduced and esterified with tropic acid to yield the desired enantiomer of atropine.

Synthetic StrategyKey FeaturesPrecursor(s)Outcome
Intramolecular Mannich CyclizationUses enantiopure sulfinimine derivatives.N-sulfinyl β-amino ketone ketalsStereodefined substituted tropinones. nih.gov
Asymmetric Aza-Michael AdditionCreates the first stereocenter with high enantioselectivity.α,β-Unsaturated esters/aldehydesChiral building blocks for tropane alkaloids. thieme-connect.com
Rhodium-Catalyzed [4+3] CycloadditionEnantioselective formation of the tropane skeleton.Vinyldiazoacetates and N-Boc pyrrolesEnantiomerically enriched substituted tropanes. nih.gov
Ring-Closing IodoaminationTransannular cyclization to form the bicyclic system.Enantiopure cyclohept-4-enamine scaffoldsSubstituted 8-azabicyclo[3.2.1]octanes. acs.org

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.com The synthesis of complex molecules like atropine traditionally involves multiple steps, hazardous reagents, and significant waste generation. bris.ac.uk Research into greener production methods for atropine and other alkaloids focuses on several core principles.

Biocatalysis stands out as a key technology. Enzymes can perform highly selective transformations under mild conditions, reducing the need for protecting groups and harsh reagents. nih.govastrazeneca.com For instance, tropinone reductase enzymes (TR-I and TR-II) can stereoselectively reduce tropinone to tropine (B42219) or pseudotropine, respectively, which is a crucial step in atropine synthesis. nih.gov The use of engineered enzymes or whole-cell systems could offer more sustainable routes to key intermediates. nih.govmdpi.com

The use of alternative solvents and reaction media is another area of focus. Supercritical CO2 and aqueous environments are being explored to replace volatile organic solvents. pnas.org Furthermore, continuous-flow synthesis offers significant advantages over batch processing. researchgate.net Flow chemistry can improve reaction efficiency, reduce waste, and allow for safer handling of hazardous intermediates by containing them in a closed system. pnas.orgresearchgate.net A continuous-flow synthesis of atropine has been developed that incorporates in-line purification steps, demonstrating a more efficient and integrated manufacturing approach. researchgate.net These strategies align with the goals of atom economy, waste prevention, and designing safer chemical processes. jddhs.com

Rational Design and Synthesis of Atropine Nitrate Derivatives

The rational design of atropine analogs aims to improve its therapeutic index by enhancing potency, modifying duration of action, or altering selectivity for different muscarinic receptor subtypes.

Modification of the atropine scaffold can occur at several positions. A primary target for modification is the nitrogen atom of the tropane ring. Quaternization of the tertiary amine to a quaternary ammonium (B1175870) salt, as in atropine methyl nitrate, restricts its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. nih.gov The synthesis of N-isomeric pairs of quaternary tropane derivatives has shown that stereochemistry at the nitrogen atom significantly impacts biological activity. nih.gov

Another approach involves modifying the ester side chain. For example, a series of N,N'-disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives have been synthesized as atropine analogs. nih.govacs.org These compounds replace the tropane skeleton with a different bicyclic system while retaining the ester linkage. Evaluation of these analogs has shown that the 3α-ester configuration is more potent than the 3β configuration, and quaternary analogs are more potent than their tertiary counterparts, consistent with observations for tropine esters. nih.govacs.org

QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For atropine derivatives, these studies provide insights into the molecular features essential for interaction with muscarinic receptors.

A molecular docking-based study on atropine analogs explored their binding modes with the muscarinic acetylcholine (B1216132) M1 receptor. derpharmachemica.com The study confirmed that the (S)-isomer of atropine has a significantly greater binding affinity than the (R)-isomer, highlighting the importance of stereochemistry for receptor interaction. derpharmachemica.com Another 2D-QSAR study was conducted on a series of tropane-based compounds with antiproliferative activity against cancer cell lines. researchgate.net While not directly focused on anticholinergic activity, this research demonstrates the applicability of QSAR modeling to the tropane scaffold. The resulting statistically significant QSAR model was able to describe the antitumor properties, indicating that descriptors related to the molecule's electronic and topological features could be correlated with biological activity. researchgate.net Such models are invaluable for predicting the potency of newly designed analogs and prioritizing synthetic efforts.

Prodrug Concept Exploration for this compound Scaffolds

The prodrug approach involves chemically modifying a drug to form a new compound that, upon administration, undergoes biotransformation to release the active parent drug. ijpcbs.com This strategy can be used to overcome undesirable properties of the parent drug, such as poor solubility, instability, or non-specific toxicity. science.gov

For atropine, a key application of the prodrug concept is the development of "soft drugs." A class of "soft" quaternary ammonium esters has been designed as anticholinergic agents. nih.gov These compounds are designed to be active locally but undergo rapid hydrolytic cleavage in the bloodstream to inactive metabolites, thus having a much shorter duration of action and potentially a better safety profile. nih.govresearchgate.net

Another strategy involves creating quaternary ammonium salt prodrugs that are labile and cleave in vivo to release the parent tertiary amine drug, such as atropine. google.com This approach can be used to modify the pharmacokinetic profile of the drug. Furthermore, the development of highly polar prodrugs of other alkaloids has been shown to prevent penetration of the blood-brain barrier, thereby reducing neurotoxicity. mdpi.com This concept is directly applicable to atropine, where a prodrug could be designed to be activated peripherally, minimizing central side effects before releasing the active atropine molecule. mdpi.com

Prodrug StrategyRationalePotential AdvantageExample Concept
Soft Quaternary Ammonium EstersDesign for controlled, one-step hydrolytic inactivation.Shorter duration of action, improved safety for local applications. nih.govresearchgate.netAnticholinergic esters that cleave to inactive acid and alcohol fragments. nih.gov
Labile Quaternary Ammonium SaltsModify physicochemical properties for altered pharmacokinetics.Sustained release of the parent drug in vivo. google.comAldehyde-linked quaternary ammonium derivatives of atropine. google.com
Polar ProdrugsIncrease polarity to limit membrane permeability.Reduced penetration of the blood-brain barrier, minimizing CNS side effects. mdpi.comQuaternary ammonium salts designed for peripheral activity. mdpi.com

Mechanistic Pharmacology of Atropine Nitrate at the Molecular and Subcellular Level

Muscarinic Acetylcholine (B1216132) Receptor Interaction Dynamics of Atropine (B194438) Nitrate (B79036)

Atropine nitrate's primary mechanism of action involves its direct interaction with muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system. nih.govwikipedia.org

Receptor Binding Kinetics and Thermodynamics of this compound

The binding of atropine to muscarinic receptors is a reversible process characterized by specific kinetic and thermodynamic parameters. drugbank.com In vitro studies using radioligand binding assays have been employed to determine these values. For instance, competition experiments against [3H]-pirenzepine in cortical membranes revealed an affinity value (IC50) for atropine of 1.6 nM. drugbank.com Similarly, when competing against [3H]-N-methylscopolamine in cardiac and salivary gland membranes, atropine displayed IC50 values ranging from 1.6 to 4.6 nM. drugbank.com

In functional studies on isolated guinea pig tissues, the pA2 value, a measure of antagonist potency, for atropine was found to be significantly higher for atrial muscarinic receptors compared to those in the gastric fundus or urinary bladder. nih.gov In human forearm resistance vessels, the apparent pKb value for atropine was determined to be 8.62 ± 0.10 in normotensive subjects and 8.63 ± 0.08 in hypertensive individuals, indicating no significant difference in binding affinity between these groups. ahajournals.org

The binding process is influenced by factors such as the presence of ions. For example, the addition of salts like NaCl can reduce the inhibitory effect of atropine on GTP[S] binding, a measure of G protein activation. nih.gov

Specificity and Selectivity of this compound Across Muscarinic Receptor Subtypes (M1-M5)

Atropine is recognized as a non-selective muscarinic antagonist, demonstrating affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). drugbank.comresearchgate.net However, some studies suggest subtle differences in its affinity across these subtypes.

While some research indicates that atropine has roughly equal affinity for all five subtypes, other studies report a slightly higher affinity for M1 receptors compared to M2 receptors. dergipark.org.tr For example, in vitro radioligand binding assays have shown that atropine has a 2-fold higher affinity for the M1 subtype than the M2 subtype. dergipark.org.tr Despite this, atropine is generally considered to lack the significant selectivity seen with other antagonists like pirenzepine, which is highly selective for the M1 subtype. drugbank.comdergipark.org.tr

Chronic administration of atropine can lead to differential regulation of muscarinic receptor subtypes. One study in rats showed that long-term atropine treatment resulted in a significant upregulation of M1, M3, and M4 receptors in the cerebral cortex and dorsal hippocampus, with the most substantial increases seen in M3 (69%) and m5 (B69691) (65%) receptors. nih.gov

Binding Affinities of Atropine for Human Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)Reference
M11.6 drugbank.com
M2~3.2 (inferred) dergipark.org.tr
M3--
M4--
M5--

Ligand-Receptor Conformational Dynamics in this compound Binding

The binding of atropine to a muscarinic receptor induces a conformational change in the receptor protein. nih.gov This alteration is fundamental to its antagonistic action. Unlike an agonist, which stabilizes an active receptor conformation to initiate signaling, atropine binding is thought to either prevent the receptor from interacting with G proteins or to lock it in an inactive conformation that prevents the release of GDP and subsequent binding of GTP, thereby inhibiting G protein activation. nih.gov

Studies using Förster resonance energy transfer (FRET) have provided real-time insights into these conformational changes. The addition of atropine can prevent the agonist-induced conformational changes in the M1 muscarinic receptor, confirming its role as a competitive antagonist. plos.org Molecular docking studies further suggest that atropine binds within the orthosteric binding pocket of the receptor, the same site as the endogenous ligand acetylcholine. mdpi.com

Post-Receptor Signal Transduction Pathway Modulation by this compound

By blocking the binding of acetylcholine, this compound effectively inhibits the signal transduction pathways normally activated by muscarinic receptors. drugbank.com Muscarinic receptors are coupled to different G proteins: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. wikipedia.orgguidetopharmacology.org

Activation of Gq/11 proteins by agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). dergipark.org.trrupress.org These second messengers lead to an increase in intracellular calcium levels. Atropine's antagonism at M1, M3, and M5 receptors blocks this cascade.

Conversely, activation of Gi/o proteins by agonists at M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. ingentaconnect.com Atropine's blockade of these receptors prevents this inhibitory effect. Interestingly, some studies have shown that in the absence of an agonist, atropine can reduce the basal binding of GTP[S] to G proteins, suggesting it may act as an inverse agonist by stabilizing an inactive receptor state. nih.gov

Enzymatic Interactions and Metabolic Enzyme Modulation by this compound

The metabolism of atropine primarily occurs in the liver through enzymatic hydrolysis. drugbank.comrxlist.com The main enzymes involved are carboxylesterases and microsomal mono-oxygenases. fda.govbioflux.com.ro This process breaks down atropine into its major metabolites: noratropine (B1679849), atropine-N-oxide, tropine (B42219), and tropic acid. drugbank.comfda.gov

Atropine itself can modulate the activity of other enzymes. It is a competitive inhibitor of acetylcholinesterase (AChE), though this is not its primary mechanism of action. cdc.gov Its main therapeutic effect in cases of cholinesterase inhibitor poisoning is to block the effects of excess acetylcholine at muscarinic receptor sites. cdc.govnih.gov Furthermore, the metabolism of atropine can be inhibited by organophosphate pesticides, which are potent inhibitors of the microsomal mono-oxygenase enzymes responsible for its breakdown. fda.govnih.gov

This compound Permeability Across Biological Barriers (e.g., Blood-Brain Barrier) in Research Models

Atropine is known to cross the blood-brain barrier (BBB), leading to central nervous system effects. nih.govwikipedia.org In contrast, its quaternary ammonium (B1175870) derivative, atropine methylnitrate, does not readily cross the BBB due to its increased polarity and is often used in research to differentiate between the central and peripheral effects of muscarinic receptor blockade. nih.govncats.ioresearchgate.net

The permeability of atropine across biological barriers has been studied using various in vitro models, such as Caco-2 cell monolayers, which are derived from human colon adenocarcinoma and serve as a model for the intestinal epithelium. nih.govmedtechbcn.com In these models, the apparent permeability coefficient (Papp) of atropine has been measured to predict its oral absorption. Studies have reported Papp values for atropine, although these can vary depending on the experimental conditions. One study reported a Papp value of 4.3 (with a standard deviation of 1.1) x 10^-6 cm/s. doi.org Another study using Caco-2 cells reported a Papp value of 8.27 x 10^-6 cm/s. altex.org

These in vitro permeability studies are crucial for understanding the absorption characteristics of atropine and for developing models to predict its bioavailability. altex.orgresearchgate.net

Apparent Permeability (Papp) of Atropine in Caco-2 Cell Models
Papp Value (x 10-6 cm/s)Reference
4.3 (± 1.1) doi.org
8.27 altex.org

Preclinical Research Methodologies and Models Utilizing Atropine Nitrate

In Vitro Pharmacological Investigations with Atropine (B194438) Nitrate (B79036)

In vitro studies provide a controlled environment to dissect the molecular and cellular mechanisms of atropine nitrate's action. These methodologies allow for precise characterization of its interaction with receptors and its effects on isolated biological components.

Cell-Based Assays for Receptor Function and Signaling

Cell-based assays are fundamental in understanding how this compound modulates receptor function and subsequent intracellular signaling pathways. These assays often utilize cell lines that endogenously express or are engineered to express specific muscarinic acetylcholine (B1216132) receptors (mAChRs).

One common approach involves measuring changes in intracellular second messengers, such as calcium ions (Ca2+), upon receptor activation and antagonism. For instance, in Human Embryonic Kidney (HEK293) cells, which express low levels of muscarinic receptors, the agonist carbachol (B1668302) stimulates a dose-dependent increase in intracellular calcium. Atropine can inhibit this response, and such inhibition can be quantified to determine its potency (IC50 value). In one study, atropine inhibited carbachol-induced calcium signals in HEK293 cells with an IC50 of 1.3 nM.

Furthermore, cell viability and proliferation assays are used to assess the impact of atropine on cancer cell lines. For example, in breast cancer cell lines like MDA-MB-231 and T47D, atropine has been shown to reduce cell viability and colony formation, suggesting an anti-proliferative effect.

Table 1: Cell-Based Assay Findings for Atropine

Cell LineAssay TypeKey FindingCitation
HEK293Calcium Flux AssayAtropine inhibited carbachol-induced calcium signals with an IC50 of 1.3 nM.
MDA-MB-231Cell Viability (MTT)Atropine reduced cell viability with an IC50 of less than 15 µM.
T47DCell Viability (MTT)Atropine reduced cell viability with an IC50 of less than 15 µM.

Isolated Organ and Tissue Preparations (e.g., canine atria, stellate ganglia)

Isolated organ and tissue preparations are critical for studying the physiological effects of this compound in a more integrated system than single cells, while still maintaining experimental control.

In studies using isolated canine right atria, this compound itself did not directly alter the atrial rate. However, it played a role in postvagal tachycardia when challenged with acetylcholine. In isolated canine stellate ganglia, high concentrations of this compound have been shown to depress postganglionic compound action potentials, indicating a potential for ganglionic blockade at higher doses.

Isolated guinea pig ileum is another classic preparation used to characterize muscarinic receptor antagonists. Experiments have demonstrated that atropine competitively antagonizes the contractile response of the ileum to acetylcholine, causing a parallel shift in the concentration-response curve without depressing the maximum response. This is a hallmark of competitive antagonism.

Table 2: Effects of this compound on Isolated Tissues

Tissue PreparationSpeciesObserved EffectCitation
Right AtriaCanineDid not directly alter atrial rate but was involved in postvagal tachycardia.
Stellate GangliaCanineDepressed postganglionic compound action potentials at high doses.
IleumGuinea PigCompetitively antagonized acetylcholine-induced smooth muscle contraction.
TracheaGuinea PigIn the presence of atropine, electrical field stimulation causes relaxation.

Subcellular Fractionation and Membrane Binding Assays

Subcellular fractionation allows researchers to isolate specific cellular components, such as cell membranes, to study drug-receptor interactions directly. Radioligand binding assays are a cornerstone of this approach, providing quantitative data on the affinity of a drug for its receptor.

In these assays, a radiolabeled ligand (a molecule that binds to the receptor) is incubated with the isolated membranes. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured. This provides a measure of the compound's binding affinity, often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or a Ki value (the equilibrium dissociation constant for the inhibitor).

For example, methylatropine (B1217387), the active component of this compound, has been shown to be a potent antagonist of muscarinic acetylcholine receptors, with an IC50 value of less than 0.1 nM in a radioligand binding assay using isolated porcine brain membranes. Studies using CHO cells stably expressing human β1- or β2-adrenoceptors have used ³H-CGP 12177 whole cell binding assays to determine the affinity of various ligands.

In Vivo Animal Model Systems for this compound Research

In vivo animal models are indispensable for understanding the integrated physiological effects of this compound and for differentiating its peripheral actions from central ones.

Neuropharmacological Research Models (e.g., central vs. peripheral effects in rodents)

A key application of this compound in neuropharmacology is to distinguish between the central and peripheral effects of muscarinic receptor blockade. Because atropine sulfate (B86663) readily crosses the blood-brain barrier and this compound does not, comparing the effects of these two compounds allows researchers to attribute specific physiological or behavioral changes to either the central or peripheral nervous system.

For example, in studies with rats performing a serial multiple-choice task, systemic injections of atropine impaired performance, whereas atropine methyl nitrate had no such effect, indicating that the cognitive effects were centrally mediated. Similarly, in rhesus monkeys trained on a force lever task, atropine sulfate disrupted performance in a dose-related manner, while atropine methyl nitrate had little to no effect, again pointing to a central mechanism for the observed motor control deficits.

In studies of organophosphate toxicity in mice, atropine, which enters the brain, was able to ameliorate the effects on respiratory mechanics, whereas methyl-atropine, which is restricted to the periphery, did not. Intracerebral microdialysis in rats is another technique used to measure the release of neurotransmitters like acetylcholine in specific brain regions, such as the striatum, and how it is affected by drugs like atropine.

Cardiovascular System Research Models

This compound is extensively used in cardiovascular research to investigate the role of the parasympathetic nervous system in regulating heart function.

In conscious dogs, this compound has been used to study its effects on heart rate. These studies have revealed complex dose-dependent effects, including bradycardia at low doses and tachycardia at intermediate doses. In conscious Wistar rats equipped with telemetry probes, atropine methyl nitrate was used to induce a pharmacological blockade of the autonomic nervous system to assess indices of sympathovagal balance. In a mouse model of narcolepsy type 1, atropine methyl nitrate was infused to block muscarinic cholinergic receptors to study sleep-related alterations in arterial pressure.

Studies in dogs have also shown that methylatropine reduces salivation, induces mydriasis (pupil dilation), and increases heart rate. In anesthetized sheep, intravenous morphine was found to increase the release of norepinephrine (B1679862) and acetylcholine in the dorsal horn, an effect that was antagonized by the intrathecal injection of atropine.

Gastrointestinal System Research Models (e.g., effects on gut function)

This compound is a pivotal pharmacological tool in preclinical research for elucidating the role of the parasympathetic nervous system in the regulation of gastrointestinal (GI) function. As a competitive antagonist of muscarinic acetylcholine receptors, its application allows scientists to investigate the physiological outcomes of blocking cholinergic nerve impulses, which are integral to GI motility and secretion. inchem.org

In rodent models, this compound has been widely used to study its impact on various facets of gut function. For example, studies have shown that this compound can dose-dependently inhibit gastric emptying and intestinal transit. nih.govresearchgate.net By obstructing the contractile signals that acetylcholine mediates, this compound leads to a decrease in GI motility. ratguide.comscielo.br This induced state of reduced motility is valuable for creating experimental models of conditions like gastroparesis or postoperative ileus, which in turn facilitates the exploration of potential new treatments.

Additionally, this compound is employed in models that investigate intestinal secretion and absorption. The parasympathetic nervous system, through cholinergic signaling, typically stimulates the secretion of fluids and electrolytes into the intestinal lumen. The administration of this compound can block this process, thereby providing a model to study the mechanisms underlying secretory diarrhea and to evaluate the effectiveness of anti-secretory or pro-absorptive medications. nih.gov Research in rats has demonstrated that atropine can inhibit bethanechol-induced intestinal secretion. nih.gov

The utility of this compound also extends to research on visceral sensitivity and pain. In animal models of visceral hypersensitivity or irritable bowel syndrome (IBS), this compound helps to assess the contribution of cholinergic pathways to the perception of pain originating from the gut. By comparing the behavioral responses of animals to painful visceral stimuli before and after the administration of this compound, researchers can clarify the role of muscarinic receptors in visceral nociception.

The following table summarizes key findings from preclinical studies utilizing this compound in gastrointestinal research.

Model SystemKey Application of this compoundObserved Effect on Gut Function
Rodent models of gastric emptyingInhibition of cholinergic pathwaysDelayed gastric emptying and intestinal transit. nih.govresearchgate.net
Rat models of intestinal secretionBlocking of parasympathetically-stimulated fluid secretionReduction in intestinal fluid and electrolyte secretion. nih.gov
Animal models of visceral painAssessment of cholinergic contribution to nociceptionAttenuation of visceral pain responses.

Methodological Considerations for this compound Administration in Animal Studies (e.g., routes and impact on experimental outcomes)

The route of administration for this compound in animal studies is a crucial methodological factor that can significantly influence experimental results. The chosen route affects the compound's bioavailability, as well as the onset and duration of its effects, which in turn can shape the interpretation of the research findings. nih.gov

Common administration routes for this compound in preclinical research include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. The IP route is frequently chosen for its relative simplicity and rapid absorption into the systemic circulation, which allows for a swift onset of action. nih.gov However, there is a risk of injection into abdominal organs, which can lead to variability in absorption and subsequent effects.

The SC route offers a slower and more sustained release of this compound compared to the IP route, which can be beneficial for studies that require a longer period of muscarinic blockade. ccras.nic.in This method results in a more gradual systemic exposure. The IV route provides the most rapid and complete bioavailability, as the compound is introduced directly into the bloodstream. nih.gov This is often the preferred route when a precise and immediate onset of action is necessary, such as in studies investigating acute physiological responses.

The selection of an administration route can have a significant impact on the observed experimental outcomes. For example, in a study on spatial task retention in rats, intravenous and intraperitoneal administration of atropine sulfate impaired choice accuracy, while subcutaneous administration did not produce a significant impairment compared to the control. nih.gov In gastrointestinal motility studies, an IP or SC injection may be sufficient to achieve the desired level of muscarinic receptor blockade in the gut. researchgate.net The vehicle used to dissolve the this compound and the injection volume are also important variables that must be carefully controlled to ensure consistency and minimize any potential confounding effects on the animal's physiology.

Researchers must meticulously select and report the route of administration, as it is a key determinant of the pharmacokinetic and pharmacodynamic profile of this compound in the animal model. This transparency is vital for the reproducibility and comparison of findings across different studies.

Route of AdministrationOnset of ActionBioavailabilityCommon Research Application
Intraperitoneal (IP)Rapid. nih.govHigh, but can be variable. nih.govGastrointestinal motility studies, behavioral studies. researchgate.netfda.gov
Subcutaneous (SC)Slower, more sustained. ccras.nic.inSlower absorption, more prolonged effect. ccras.nic.inStudies requiring prolonged muscarinic blockade. nih.gov
Intravenous (IV)Immediate. nih.gov100% by definition. nih.govCardiovascular studies, studies requiring precise and rapid effects. nih.gov

Ex Vivo Analysis of this compound Distribution and Effects in Tissues

Ex vivo analysis is indispensable for understanding the distribution of this compound within the body and its specific effects on isolated tissues. These studies, performed outside of a living organism, enable a more controlled investigation of the compound's interaction with its target receptors and its physiological consequences at the tissue level.

A prevalent ex vivo method is the tissue organ bath experiment. researchgate.net In this technique, tissues such as segments of the ileum or duodenum are isolated from an animal and suspended in an organ bath filled with a physiological solution like Tyrode's solution. nih.govslideshare.net This setup permits researchers to directly apply this compound to the tissue and measure its effects on muscle contraction. scribd.com For instance, after inducing contraction with a cholinergic agonist such as acetylcholine, researchers can introduce this compound to the bath to determine its potency in blocking the contractile response. bioline.org.br This provides a quantitative measure of the antagonist's affinity for muscarinic receptors within that particular tissue. nih.gov

Autoradiography is another potent ex vivo technique used to visualize the distribution of this compound. researchgate.net In this method, a radiolabeled version of this compound is administered to an animal. After a specific period, the animal is euthanized, and its tissues are harvested, sectioned, and exposed to a detector layer like photographic film or a phosphor imaging plate. researchgate.net The resulting autoradiograms reveal the precise locations where the radiolabeled this compound has accumulated, offering a detailed map of its distribution in various organs. nih.gov Studies in mice using radiolabeled atropine have shown the highest levels of radioactivity in the kidney, liver, intestine, and lungs, with the lowest levels found in the brain. europa.eu This technique can help identify both target tissues and potential off-target sites of action.

Homogenate binding assays are also utilized to examine the interaction of this compound with its receptors at a molecular level. In these assays, tissues are homogenized to release their cellular components, including cell membranes that are rich in muscarinic receptors. Radiolabeled this compound is then incubated with these homogenates. By measuring the amount of radioactivity bound to the membranes, researchers can quantify the density of muscarinic receptors in different tissues and determine the binding affinity of this compound.

These ex vivo methodologies provide invaluable data that complement in vivo studies. They allow for a detailed characterization of the pharmacodynamics of this compound at the tissue and receptor level, which is crucial for interpreting the results of whole-animal experiments and for a comprehensive understanding of the compound's mechanism of action.

Ex Vivo TechniquePurposeInformation Gained
Tissue Organ BathTo measure the direct effect of this compound on isolated tissue function. researchgate.netPotency and efficacy of this compound in blocking muscarinic receptor-mediated responses (e.g., muscle contraction). slideshare.netscribd.com
AutoradiographyTo visualize the distribution of this compound in various tissues. researchgate.netLocalization of this compound accumulation, identifying target and off-target tissues. nih.goveuropa.eu
Homogenate Binding AssaysTo quantify the binding of this compound to muscarinic receptors.Receptor density in different tissues and the binding affinity of this compound.

Analytical Chemistry Methodologies for Atropine Nitrate Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating atropine (B194438) nitrate (B79036) from impurities, degradation products, and other components within a sample matrix, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of atropine nitrate due to their high resolution, sensitivity, and reproducibility. researchgate.netauctoresonline.org Method development for this compound typically involves a reversed-phase approach, commonly utilizing a C18 column. cabidigitallibrary.orgscirp.orgscirp.org The mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile. cabidigitallibrary.orgscirp.orgscirp.org The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent retention and peak shape of the basic atropine molecule. researchgate.net

Method validation is a critical step to ensure the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. scirp.orgscirp.orgnih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. scirp.orgscirp.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. cabidigitallibrary.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For example, a validated UHPLC method for atropine and its impurities was developed with a run time of only 8 minutes, a significant improvement over the 40-minute run time of the traditional HPLC method. scirp.orgscirp.org This UHPLC method demonstrated linearity over a concentration range of 50 µg/mL to 250 µg/mL with a correlation coefficient greater than 0.999. scirp.org The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 3.9 µg/ml and 13.1 µg/ml, respectively. scirp.orgscirp.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 mm × 250 mm, 5 µm cabidigitallibrary.orgscirp.orgscirp.org
Mobile Phase Acetonitrile and 0.025 mol/L phosphoric acid solution (pH=3) (13:87, v/v) cabidigitallibrary.org
Flow Rate 1.0 mL/min cabidigitallibrary.org
Detection UV at 210 nm cabidigitallibrary.org
Injection Volume 20 µL cabidigitallibrary.org
Column Temperature 30 °C cabidigitallibrary.org

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is another technique that can be used for the analysis of atropine. However, due to the low volatility and thermal instability of atropine, derivatization is often required to convert it into a more volatile and thermally stable compound before GC analysis. mdpi.comresearchgate.net GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of atropine and its degradation products. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC) offers a simple and cost-effective method for the qualitative identification of this compound. auctoresonline.orgslideshare.net This technique is useful for preliminary screening and for monitoring the progress of chemical reactions. auctoresonline.org In TLC, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel, and developed with a suitable mobile phase. The separated compounds are visualized under UV light or by spraying with a visualizing agent like Dragendorff's reagent, which produces a characteristic color with alkaloids. nahrainuniv.edu.iq

Table 2: Typical TLC System for this compound Identification

Parameter Description
Stationary Phase Silica gel 60G F254 auctoresonline.org
Mobile Phase Chloroform, Methanol, and Ammonia (1.9:8:0.1, v/v/v) auctoresonline.org
Visualization UV light or Dragendorff's reagent nahrainuniv.edu.iq

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govnih.govresearchgate.net This makes it ideal for the analysis of this compound at trace levels in complex biological matrices like plasma and urine. nih.govnih.govnih.gov

LC-MS/MS is also the method of choice for metabolite profiling studies, allowing for the identification and structural elucidation of atropine metabolites. nih.govresearchgate.net In a study on rat urine, LC-MS/MS was used to identify at least eleven metabolites of atropine, including N-demethylatropine, p-hydroxyatropine, and their glucuronide and sulfate (B86663) conjugates. nih.gov The high sensitivity of LC-MS/MS allows for the detection of metabolites even at very low concentrations, providing valuable insights into the metabolic fate of atropine. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the chemical structure of this compound and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like atropine. nih.govkahedu.edu.in Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov ¹H NMR spectra give information on the chemical environment of protons, while ¹³C NMR spectra provide information on the types of carbon atoms present. nih.gov Advanced 2D NMR techniques can be used to determine the connectivity of atoms within the molecule, confirming the structure of atropine.

Mass Spectrometry (MS) for Identification of this compound and Degradants

Mass Spectrometry (MS) is a key analytical technique for the identification of this compound and its degradation products. mdpi.comresearchgate.net It provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of atropine and its degradants with high accuracy. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) serves as a molecular fingerprint, allowing for unambiguous identification. mdpi.com For atropine, characteristic fragmentation involves the loss of the tropic acid moiety and cleavages within the tropane (B1204802) ring system. researchgate.net This technique is crucial for identifying unknown impurities and degradation products in stability studies. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

Spectroscopic methods are fundamental in the analytical chemistry of this compound, providing tools for both qualitative characterization and quantitative measurement. Infrared (IR) spectroscopy is primarily used for structural identification by analyzing the vibrations of molecular bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy is a robust technique for quantification based on the absorption of light by the molecule's chromophores.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The IR spectrum of this compound is a composite of the spectra of the atropine base and the nitrate ion. For analysis, the sample is often prepared as a potassium bromide (KBr) disc to obtain a solid-phase spectrum. nih.gov

The atropine portion of the molecule exhibits several characteristic absorption bands. A prominent feature is the strong absorption band corresponding to the ester carbonyl group (C=O) stretch, typically found around 1720-1730 cm⁻¹. nih.gov The spectrum also shows bands for the C-O stretching vibrations of the ester and alcohol groups. The presence of the benzene (B151609) ring from the tropic acid moiety is confirmed by C=C aromatic stretching bands in the 1600-1450 cm⁻¹ region. nih.gov Additionally, C-H stretching and bending vibrations from the tropane ring and methyl group appear around 2940 cm⁻¹ and 1454 cm⁻¹, respectively. nih.gov

The nitrate ion (NO₃⁻) also has characteristic IR absorption bands. The most significant is a very strong, broad band due to the asymmetric N-O stretch, which is typically observed in the 1350-1380 cm⁻¹ region. acs.org The presence of this intense band, alongside the characteristic peaks for the atropine base, provides clear evidence for the compound's identity as this compound.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Click on a row to display additional details.

Functional GroupWavenumber (cm⁻¹)Vibration TypeSource
O-H (from hydroxyl group)~3204Stretching nih.gov
C-H (aromatic & aliphatic)~2940Stretching nih.gov
C=O (ester)~1720Stretching nih.gov
C=C (aromatic)~1600Stretching nih.gov
NO₃⁻ (nitrate ion)1380 - 1350Asymmetric Stretching acs.org
C-O (ester & alcohol)1200 - 1000Stretching nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used method for the quantitative analysis of this compound in various preparations. The technique relies on the principle that the aromatic ring (the phenyl group in the tropic acid portion) of the atropine molecule acts as a chromophore, absorbing UV light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of atropine in the solution, a relationship described by the Beer-Lambert Law.

For atropine, the UV spectrum typically shows maximum absorbance (λmax) at several wavelengths, commonly observed around 252 nm, 258 nm, and 262 nm in methanol. nju.edu.cn The absorption maxima can be influenced by the solvent used. For quantitative analysis, a specific wavelength, usually the one with the highest molar absorptivity (λmax of ~258 nm), is selected to construct a calibration curve. nju.edu.cn This curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Studies have shown that Beer's law is typically obeyed over a specific concentration range, allowing for accurate quantification. nih.govacs.org

Table 2: UV-Visible Spectroscopic Data for Atropine Click on a row to display additional details.

Solventλmax (nm)Molar Absorptivity (log ε)Source
Methanol2522.22 nju.edu.cn
Methanol2582.29 nju.edu.cn
Methanol2622.21 nju.edu.cn
Ethanol200-400 (scanned range)Not specified nih.gov

Electrochemical and Other Advanced Detection Methods

Beyond traditional spectroscopy, a variety of electrochemical and other advanced analytical techniques have been developed for the sensitive and selective determination of atropine. These methods offer advantages such as lower detection limits, higher throughput, and suitability for complex matrices.

Electrochemical Methods

Electrochemical techniques measure changes in electrical properties (potential, current, or charge) that occur due to the redox reactions of atropine.

Potentiometric Sensors: These devices, often in the form of ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode. For atropine, sensors are typically based on a PVC membrane containing an ion-pair complex, such as atropine-phosphotungstate, which acts as the electroactive material. tandfonline.comtandfonline.com These sensors exhibit a Nernstian response to the atropine cation concentration over a wide linear range, often from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M. tandfonline.comtandfonline.com The incorporation of nanomaterials like zinc oxide (ZnO) or magnesium oxide (MgO) nanoparticles can enhance sensitivity and lower the detection limit. nih.govmdpi.com

Voltammetric Methods: Voltammetry involves applying a potential to an electrode and measuring the resulting current from the oxidation of atropine. Modified electrodes, such as multi-wall carbon nanotube electrodes (MWCNTE), are often used to enhance the electrochemical signal. nih.gov The presence of surfactants like sodium dodecyl benzene sulfonate (SDBS) can further increase the oxidation peak current, leading to improved sensitivity. nih.gov Additive manufacturing has been used to create portable electrochemical cells for the on-site detection of atropine in samples like spiked drinks using differential pulse voltammetry (DPV). acs.org

Electrochemiluminescence (ECL) Sensors: ECL combines electrochemical stimulation with luminescence detection. Atropine can be detected based on its ability to enhance the ECL signal of a reagent like tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). acs.orgscientific.net As atropine is oxidized at the electrode surface, it acts as a co-reactant, leading to an increase in light emission that is proportional to its concentration. This method is highly sensitive and has been applied to various complex matrices. acs.orguclan.ac.uk

Biosensors: These sensors utilize a biological recognition element for detection.

DNA-based Biosensors: These sensors exploit the interaction between atropine and double-stranded DNA (ds-DNA). The binding of atropine to DNA immobilized on an electrode surface (e.g., a modified pencil graphite (B72142) electrode) causes a decrease in the electrochemical oxidation signals of guanine (B1146940) and adenine (B156593) bases, which can be measured to quantify atropine. nih.govresearchgate.net

Aptamer-based Biosensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. Aptasensors for atropine have been developed that show a change in signal upon binding. For example, a label-free aptasensor demonstrated a limit of detection of 1 µM, which was more sensitive than standard UV-Vis spectroscopy. rsc.org

Other Advanced Detection Methods

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a capillary tube under an applied electric field. It is well-suited for the simultaneous analysis of atropine and other structurally similar tropane alkaloids. nih.govnju.edu.cnresearchgate.net Various detection modes can be coupled with CE, including UV detection, capacitively coupled contactless conductivity detection (C⁴D), and the highly sensitive electrochemiluminescence (ECL) detection. nih.govscientific.netmdpi.com The use of additives like β-cyclodextrin in the running buffer can improve the separation of these closely related compounds. nju.edu.cn

Table 3: Performance Characteristics of Advanced Methods for Atropine Detection Click on a row to display additional details.

MethodLinear RangeLimit of Detection (LOD)Matrix / NotesSource
Potentiometric Sensor (PVC/o-NPOE/β-CD)1x10⁻⁶ - 1x10⁻² M8x10⁻⁷ MPharmaceutical Formulations tandfonline.comtandfonline.com
Potentiometric Sensor (AT-PT-ZnONPs)6.0x10⁻⁸ - 1.0x10⁻³ M1.8x10⁻⁸ MEnhanced with ZnO Nanoparticles nih.govmdpi.com
Voltammetry (MWCNTE/SDBS)3.98 - 27.23 ng/mL0.449 ng/mLPlant Material nih.gov
Electrochemiluminescence (ECL)0.75 - 100 µM~0.75 µMComplex Matrices (e.g., drinks) acs.orguclan.ac.uk
Capillary Electrophoresis-ECL0.2 - 100 µM1.6x10⁻⁸ M (72 amol)Plant Extracts nju.edu.cn
Capillary Electrophoresis-C⁴D0.5 - 25 µg/mL0.5 µg/mLPlant Extracts, Pharmaceuticals mdpi.com
DNA-Biosensor (PGE)0.6 - 600 µM30.0 nMReal Samples nih.gov
AptasensorNot specified1 µMAqueous Solution rsc.org

Method Validation Parameters and Quality Control in this compound Analysis

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. For this compound analysis, validation ensures the reliability, accuracy, and precision of the obtained results. Key parameters are defined by international guidelines, such as those from the United States Pharmacopeia (USP). scirp.org

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing standards at several concentrations (e.g., 50 to 250 µg/mL). scirp.orgscirp.org Linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (R²) of the regression line, with a value greater than 0.999 often being required. scirp.orgscirp.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure atropine standard is added (spiked) into a sample matrix. The method is then used to measure the concentration, and the percentage of the spiked amount that is recovered is calculated. For a UHPLC method, accuracy was reported with recoveries between 98.8% and 100.3%. scirp.org For a potentiometric method, an average recovery of 98.6% was reported. tandfonline.com

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. It is often expressed as the Relative Standard Deviation (RSD) of replicate analyses.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: The precision between laboratories. For an electrochemical method, the RSD for intraday and interday analyses were reported as 0.67% and 0.86%, respectively. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a UHPLC method for atropine, the LOD was determined to be 3.9 µg/mL. scirp.orgscirp.org For a highly sensitive DNA-biosensor, the LOD was as low as 30.0 nmol L⁻¹. nih.gov

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for analyzing impurities or low levels of the active compound. For a UHPLC method, the LOQ for atropine was 13.1 µg/mL. scirp.orgscirp.org

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For a chromatographic method, this might involve varying the column temperature, mobile phase composition, or flow rate. For a potentiometric sensor, robustness was tested by varying the pH of the measurement solution, showing a stable response within a pH range of 3.0–8.0. tandfonline.com

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. This parameter is not always included in individual validation studies but is crucial for method standardization.

Table 4: Example Method Validation Data for Atropine Analysis (UHPLC Method) Click on a row to display additional details.

ParameterSpecification / RangeResultSource
Linearity Range50 - 250 µg/mLCorrelation Coefficient (R²) > 0.999 scirp.orgscirp.org
Accuracy (% Recovery)98.0% - 102.0%98.8% - 100.3% scirp.org
Precision (Intra-day RSD)≤ 2.0%< 1.0% scirp.org
Precision (Inter-day RSD)≤ 2.0%< 1.5% scirp.org
Limit of Detection (LOD)Report Value3.9 µg/mL scirp.orgscirp.org
Limit of Quantitation (LOQ)Report Value13.1 µg/mL scirp.orgscirp.org
RobustnesspH variation, mobile phase variationMethod found to be robust tandfonline.com

Biotransformation Pathways and Enzymatic Metabolism of Atropine Nitrate

Identification of Atropine (B194438) Nitrate (B79036) Metabolites

The metabolism of atropine in humans results in several key products. drugbank.com Following administration, approximately 50-60% of the dose is excreted as unchanged atropine. fda.govvedantu.comwikipedia.org The remaining portion is converted into various metabolites. The major metabolites identified in human urine are noratropine (B1679849), atropine-N-oxide, tropine (B42219), and tropic acid. drugbank.comnih.govfda.gov

Research involving the administration of radiolabelled atropine has allowed for the quantification of these metabolites. oup.comnih.gov Studies show that noratropine accounts for approximately 24% of the metabolites, while atropine-N-oxide (specifically the equatorial isomer) constitutes about 15%. oup.comnih.govaphrc.org Tropine and tropic acid are found in smaller amounts, at approximately 2% and 3% respectively. oup.comnih.govaphrc.org Some studies have also noted the presence of an unidentified metabolite. drugbank.com

Furthermore, evidence suggests that the metabolism of atropine is stereoselective. fda.govoup.comnih.govaphrc.org Atropine is a racemic mixture of d- and l-hyoscyamine. drugbank.com The biologically inactive (+)-hyoscyamine enantiomer is largely excreted, while the pharmacologically active (-)-hyoscyamine is preferentially metabolized. fda.gov

In addition to human metabolism, degradation pathways have been studied in microorganisms. In Pseudomonas species, for instance, intermediates such as tropinone (B130398), nortropinone, and 6-hydroxycyclohepta-1,4-dione have been identified during the breakdown of tropine, a primary hydrolysis product of atropine. asm.org Under certain aqueous conditions, atropine can also degrade to form apoatropine (B194451). researchgate.netresearchgate.net

Table 1: Major Human Metabolites of Atropine

MetabolitePercentage of Excreted MetabolitesMetabolic Process
Noratropine~24% wikipedia.orgoup.comnih.govaphrc.orgN-demethylation
Atropine-N-oxide~15% wikipedia.orgoup.comnih.govaphrc.orgN-oxidation
Tropic acid~3% wikipedia.orgoup.comnih.govaphrc.orgEster hydrolysis
Tropine~2% wikipedia.orgoup.comnih.govaphrc.orgEster hydrolysis

Role of Specific Enzyme Systems in Atropine Nitrate Metabolism

The biotransformation of atropine is predominantly an enzymatic process localized in the liver. drugbank.comwikianesthesia.org Several enzyme systems are responsible for its metabolism. The majority of the drug is broken down by enzymatic hydrolysis. nih.gov

Key enzyme systems involved include:

Esterases : These enzymes, particularly atropine esterase, play a crucial role by catalyzing the hydrolysis of the ester bond in the atropine molecule. fda.gov This cleavage results in the formation of tropine and tropic acid. ethz.chmedicines.org.uk

Microsomal Mono-oxygenase Enzymes : This group of enzymes, which includes the cytochrome P450 system, is also involved in atropine metabolism. fda.gov They are responsible for oxidative reactions, such as the N-oxidation that produces atropine-N-oxide. fda.govmedicines.org.uk

The activity of these enzyme systems can be influenced by other substances. For example, organophosphate pesticides have been shown to inhibit the metabolism of atropine. drugbank.comnih.govfda.gov

In microbiological contexts, the enzymatic processes have also been characterized. For example, Pseudomonas sp. AT3 utilizes an induced esterase to initiate the degradation process by cleaving atropine into tropine and tropic acid. asm.orgethz.ch

Pathways of Degradation and Conjugation of Atropine and its Metabolites

The primary degradation pathway for atropine in the body is hydrolysis. nih.gov This reaction splits the atropine molecule at its ester linkage, yielding the alcohol tropine and tropic acid. ethz.chmedicines.org.ukeuropa.eu

Following this initial step, or in parallel, atropine undergoes further biotransformation. The main pathways involve modifications to the nitrogen atom in the tropane (B1204802) ring structure:

N-demethylation : This pathway removes a methyl group from the nitrogen atom, resulting in the formation of noratropine. fda.govoup.comnih.gov

N-oxidation : This pathway involves the oxidation of the nitrogen atom to form atropine-N-oxide. fda.govoup.comnih.gov

While some general sources mention conjugation as a metabolic route for atropine, detailed studies that have quantified urinary metabolites after administering radiolabelled atropine to human volunteers did not detect any conjugated products. wikipedia.orgoup.comnih.govaphrc.orgmedicines.org.uk This suggests that conjugation is not a major metabolic pathway for atropine in humans. aphrc.org

In certain bacterial species, the degradation pathways are more extensive. For instance, Pseudomonas can further metabolize the initial hydrolysis products. Tropine is converted to nortropine, which then undergoes oxidative cleavage of its nitrogen-carbon bonds to form 6-hydroxycyclohepta-1,4-dione. asm.orgethz.ch This compound is subsequently oxidized and cleaved to yield succinate (B1194679) and acetone. ethz.ch Concurrently, tropic acid can be oxidized to phenylacetate. ethz.ch

Theoretical and Computational Chemistry Approaches to Atropine Nitrate

Molecular Modeling and Docking Simulations of Atropine (B194438) Nitrate (B79036) with Target Receptors

Molecular modeling and docking simulations are pivotal in understanding the mechanism of action of atropine nitrate at a molecular level. Atropine primarily functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), and computational studies have been instrumental in elucidating the specifics of this interaction. nih.govclinicaltrials.gov

Docking studies have been performed to analyze the binding of atropine to various subtypes of muscarinic receptors, particularly the M1 receptor. researchgate.net These simulations predict the preferred binding poses of atropine within the receptor's active site and quantify the strength of the interaction through scoring functions. For instance, a study comparing the R and S isomers of atropine found that the S isomer exhibits a significantly greater binding affinity for the M1 muscarinic receptor, with a docking score of -6.999 compared to -4.688 for the R isomer. researchgate.net This difference is attributed to the spatial arrangement of the carbonyl group, which affects the interaction with key amino acid residues like asparagine 382. researchgate.net

The primary interactions governing the binding of atropine to mAChRs are hydrogen bonds and van der Waals forces. The protonated nitrogen of the tropane (B1204802) ring is often involved in pi-cation interactions with aromatic residues such as tyrosine and tryptophan within the binding pocket. researchgate.net

Beyond muscarinic receptors, docking simulations have also explored the interaction of atropine with other potential biological targets. For example, the binding of atropine to proteins like E-cadherin (E-cad) and Zinc finger E-box-binding homeobox 2 (ZEB-2), which are involved in epithelial-mesenchymal transition (EMT), has been investigated. These studies revealed that atropine can form stable hydrogen bonds with these proteins, suggesting potential mechanisms for its observed anticancer activities. medchemexpress.com

Table 1: Molecular Docking Parameters of Atropine with Target Receptors

Target Receptor Ligand (Isomer) Docking Score (kcal/mol) Key Interacting Residues Type of Interaction Reference
Muscarinic Acetylcholine M1 Atropine (S-isomer) -6.999 Asparagine 382 Hydrogen Bond researchgate.net
Muscarinic Acetylcholine M1 Atropine (R-isomer) -4.688 Asparagine 382 Hydrogen Bond researchgate.net
E-cadherin (E-cad) Atropine -6.75 GLN (Chain A) Hydrogen Bond medchemexpress.com
ZEB-2 Atropine -4.78 VAL'46', PRO'10', LYS'49' (Chain A) Hydrogen Bond, Carbon-Hydrogen Bond medchemexpress.com

Quantum Chemical Calculations (e.g., DFT) for this compound Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These methods are used to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various quantum chemical descriptors.

A study utilizing DFT calculations with the B3LYP/6-311+G(d,p) basis set has investigated the geometric and electronic properties of atropine. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these orbitals determine the molecule's reactivity and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For atropine, DFT analysis has revealed a specific energy gap that correlates with its kinetic stability. researchgate.net

These calculations can predict various molecular properties, including ionization potential, electron affinity, chemical hardness, and electrophilicity. Such parameters are vital for understanding the molecule's behavior in biological systems and for predicting its pharmacokinetic properties. scirp.org Quantum chemistry calculations have also been employed to hypothesize the biosynthetic pathway of hyoscyamine (B1674123), a key component of atropine, by studying the conversion of its precursors. mdpi.com

Table 2: Calculated Quantum Chemical Properties of Atropine

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicates molecular reactivity and kinetic stability.
Chemical Hardness Resistance to change in electron distribution Measures the stability of the molecule.
Electrophilicity Index Measure of the ability to accept electrons Predicts reactivity with nucleophiles.

Pharmacophore and Chemoinformatics Modeling for this compound Research

Pharmacophore modeling and chemoinformatics are powerful computational strategies used in drug discovery to identify and design new molecules with desired biological activity. pharmacompass.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

In the context of atropine research, pharmacophore modeling has been employed to find novel antimuscarinic agents that could serve as alternatives to atropine, potentially with improved selectivity and fewer side effects. aps.org For instance, a pharmacophore model for M1 selective antimuscarinic antagonists was developed to identify compounds that could be effective in treating conditions like organophosphate poisoning while minimizing the adverse effects associated with non-selective antagonists like atropine. aps.org

This in silico model for M1 antagonists was found to contain specific features: one hydrogen bond acceptor, one aliphatic hydrophobic site, and one ring aromatic site. aps.org By using this pharmacophore model as a 3D query to screen chemical databases, researchers can identify novel compounds that match these structural requirements and are therefore likely to exhibit the desired antagonistic activity at the M1 receptor. This approach not only aids in understanding the molecular basis of action but also accelerates the discovery of new lead compounds for further development. aps.org

Chemoinformatics tools are also used to analyze large datasets of chemical compounds, predict their properties (including ADMET - absorption, distribution, metabolism, excretion, and toxicity), and assess molecular diversity, which are all critical aspects of modern drug discovery research. nih.gov

Table 3: Key Pharmacophore Features for M1 Selective Antimuscarinic Antagonists

Pharmacophore Feature Description Role in Receptor Binding Reference
Hydrogen Bond Acceptor Typically an electronegative atom (e.g., oxygen on a carbonyl group) that can accept a hydrogen bond. Forms a key hydrogen bond with a donor group on the receptor, crucial for anchoring the ligand. aps.org
Aliphatic Hydrophobic Site A non-polar, aliphatic region of the molecule. Engages in hydrophobic interactions with non-polar residues in the receptor's binding pocket, contributing to binding affinity. aps.org
Ring Aromatic Site An aromatic ring system. Participates in pi-pi stacking or pi-cation interactions with aromatic amino acid residues of the receptor. aps.org

Toxicological Mechanisms of Atropine Nitrate in Experimental Systems

Mechanisms of Oxidative Stress and Apoptosis Induced by Atropine (B194438) Nitrate (B79036) in Research Models

While the primary toxic mechanism of atropine nitrate is receptor antagonism, evidence from experimental models suggests that at high concentrations, it can induce cellular damage through oxidative stress and apoptosis (programmed cell death). nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage to lipids, proteins, and DNA, ultimately triggering apoptotic pathways. nih.gov

A key research model demonstrating this effect involves human corneal epithelial cells (HCECs). nih.gov In these studies, high-concentration atropine was found to inhibit cell viability and promote apoptosis. nih.gov The mechanism was elucidated as a specific molecular cascade involving microRNAs and signaling proteins.

Key Findings in Atropine-Induced Apoptosis in HCECs: nih.gov

miR-30c-1 and SOCS3 Regulation: High-concentration atropine treatment led to a dose-dependent decrease in the expression of microRNA-30c-1 (miR-30c-1) and a corresponding increase in the expression of its target, Suppressor of Cytokine Signaling 3 (SOCS3).

JAK2/STAT3 Pathway Inhibition: The study demonstrated that this atropine-induced regulation of the miR-30c-1/SOCS3 axis resulted in the inhibition of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. The JAK2/STAT3 pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

Functional Consequences: Overexpression of miR-30c-1 was shown to reduce the cytotoxic effects of atropine, while upregulation of SOCS3 reversed these protective effects, confirming the central role of this specific axis in atropine-induced apoptosis in this model system. nih.gov

Experimental ModelThis compound EffectKey Molecular Pathway ImplicatedResearch Outcome
Human Corneal Epithelial Cells (HCECs)Inhibition of cell viability, induction of apoptosis nih.govDownregulation of miR-30c-1, Upregulation of SOCS3 nih.govInhibition of the pro-survival JAK2/STAT3 signaling pathway nih.gov

While direct evidence for atropine-induced oxidative stress is less extensive than for other toxins, the link between apoptosis and oxidative stress is well-established. nih.gov The generation of ROS is a common trigger for the intrinsic apoptotic pathway, which involves mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome C. nih.gov The formation of reactive nitrogen species (RNS), such as peroxynitrite from the reaction of nitric oxide and superoxide, can also damage cellular components and activate apoptotic signaling. amegroups.org

Neurotoxicological Pathways of this compound at the Cellular Level

The neurotoxicity of this compound is a direct consequence of its ability to penetrate the blood-brain barrier and antagonize muscarinic acetylcholine (B1216132) receptors within the central nervous system (CNS). biomedpharmajournal.orginchem.org This disruption of central cholinergic neurotransmission underlies the classic symptoms of atropine poisoning, such as confusion, memory impairment, delirium, and hallucinations. inchem.org

Disruption of Neural Processing: Experimental studies in animal models have provided insight into the cellular basis of atropine's neurotoxicity. In a neurotoxicology study using the Morris water maze in rats, atropine administration was shown to alter the swim path, suggesting that cholinergic blockade significantly disrupts the processing of visual and spatial cues used for navigation. fda.gov This points to a functional deficit in neural circuits, likely within the hippocampus and associated cortical areas, that are essential for spatial learning and memory.

Effects on Cerebral Metabolism and Seizure Activity: In the context of poisoning by certain nerve agents (organophosphates), which cause a massive excess of acetylcholine, atropine demonstrates a neuroprotective effect that reveals another aspect of its cellular action in the CNS. High doses of atropine can prevent seizure-mediated brain damage. inchem.org This effect is linked to its ability to reduce local cerebral glucose utilization, suggesting it can dampen the excessive metabolic activity in the brain that is triggered by uncontrolled neuronal firing. inchem.org

Presynaptic Autoreceptor Blockade: A peculiar neurotoxicological phenomenon is the paradoxical bradycardia (slowing of the heart rate) that can occur at very low, non-therapeutic doses of atropine. wikipedia.org This effect is believed to be centrally mediated. A proposed mechanism involves the blockade of inhibitory presynaptic M2 autoreceptors on vagal nerve endings in the CNS. wikipedia.org These autoreceptors normally function to inhibit further acetylcholine release. By blocking this negative feedback loop, low-dose atropine may cause a transient increase in acetylcholine release, leading to a temporary increase in parasympathetic tone and a slowed heart rate before the peripheral receptor blockade becomes dominant. wikipedia.org

Environmental Fate and Ecotoxicological Studies of Atropine Nitrate

Degradation Pathways of Atropine (B194438) Nitrate (B79036) in Environmental Matrices (e.g., water, soil)

The environmental persistence of atropine nitrate is largely influenced by its degradation in key environmental compartments such as water and soil. The degradation process involves both abiotic and biotic mechanisms, leading to the formation of several breakdown products.

In aqueous environments, the degradation of atropine is significantly dependent on the pH of the water. merck.comfao.org Abiotic hydrolysis is a primary degradation pathway. Under acidic conditions, atropine undergoes hydrolysis of its ester linkage, yielding two main products: tropine (B42219) and tropic acid. merck.comfao.org Conversely, in basic or alkaline conditions, the degradation pathway shifts. Atropine is more likely to undergo a dehydration reaction, eliminating a water molecule to form apoatropine (B194451) (also known as atropamine). merck.comfao.org Apoatropine can be considered a major degradation product in certain conditions. nih.gov Further degradation can lead to the formation of atropic acid. diva-portal.org

In soil matrices, atropine demonstrates relatively rapid degradation, primarily through biotic pathways. Studies have shown a significant decrease in atropine concentration in soil over a short period. For instance, one study observed that the initial concentration of atropine in soil was reduced by over 90% within 15 days and by more than 97% after 29 days, indicating a low potential for persistence. ynu.ac.jp Microbial activity is the key driver of this degradation. Certain bacteria can utilize atropine as a sole source of carbon and nitrogen. For example, Pseudomonas sp. strain AT3 initiates the breakdown of atropine by hydrolyzing the ester bond to form tropine and tropate. usda.gov Further metabolism by this bacterium involves the conversion of tropine to nortropine, which is then degraded through a series of oxidative cleavages. nih.gov Other microorganisms, such as Escherichia coli, have also been shown to biotransform atropine. nih.gov

The primary degradation products identified across these pathways include tropine, tropic acid, apoatropine, and noratropine (B1679849). merck.comfao.orgnih.gov

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystem Models

The ecotoxicological profile of this compound has been evaluated to understand its potential impact on aquatic and terrestrial organisms. While comprehensive data across all trophic levels are not extensive, available studies provide insights into its toxicity.

Aquatic Ecotoxicity

For aquatic invertebrates, data is available for the species Daphnia magna (water flea). A safety data sheet for a formulation containing atropine sulfate (B86663) reported a 48-hour median effective concentration (EC50) of 356 mg/L. merck.com The EC50 value represents the concentration of a substance that causes an adverse effect (in this case, immobilization) in 50% of the test population. Additionally, one of the primary degradation products of atropine, tropine, has been shown to be toxic to Daphnia magna at a concentration of 54.7 mg/L. usda.gov

The nitrate component of the compound also contributes to its potential ecotoxicity. Excessive concentrations of nitrate in aquatic systems can be detrimental to aquatic life, potentially leading to reduced size, slower maturation, and lower reproductive success in invertebrates and fish. vegahub.eu

Currently, there is a lack of specific, publicly available data on the acute (LC50) or chronic (No Observed Effect Concentration, NOEC) toxicity of this compound to fish and algae.

Terrestrial Ecotoxicity

Information regarding the direct toxicity of this compound to terrestrial organisms like earthworms (Eisenia fetida) and plants through standardized OECD (Organisation for Economic Co-operation and Development) tests is limited in the available scientific literature. While general test methodologies for assessing the impact of chemicals on soil organisms exist, specific studies focusing on this compound are not widely reported. boerenlandvogels.nlnih.govosti.gov Given its use in veterinary medicine, the potential for environmental contamination is considered low due to the small quantities administered. usda.gov

Ecosystem Models

The application of complex ecosystem models to predict the fate and effects of this compound at a broader community or ecosystem level has not been specifically detailed in available research. Ecological modeling is a tool used in risk assessment to extrapolate from single-species laboratory data to potential impacts on populations and ecosystem structures, but specific applications to atropine are not documented. ynu.ac.jpresearchgate.netresearchgate.netnih.gov

The following table summarizes the available aquatic toxicity data:

Test OrganismSubstanceEndpointConcentration (mg/L)Reference
Daphnia magna (Water Flea)Atropine Sulfate48h EC50356 merck.com
Daphnia magna (Water Flea)TropineToxicity54.7 usda.gov

Bioaccumulation and Biotransformation of this compound in Environmental Organisms

The potential for this compound to accumulate in organisms and the pathways by which it is transformed are crucial for assessing its environmental risk.

Biotransformation

Biotransformation is the chemical modification of a substance by an organism. In animals, atropine is metabolized and excreted relatively quickly. usda.gov The primary metabolic pathway is enzymatic hydrolysis of the ester bond, which breaks the molecule down into tropine and tropic acid. nih.gov Further metabolism occurs, leading to a suite of metabolites. The major biotransformation products identified in excretion studies include noratropine, atropine-N-oxide, tropine, and tropic acid. nih.gov A significant portion of an administered dose, however, can be excreted as unchanged atropine. nih.gov

Microorganisms also play a key role in the biotransformation of atropine in the environment. As mentioned previously, bacteria like Pseudomonas sp. AT3 can break down atropine, using it as a nutrient source. nih.gov This microbial metabolism is a critical process in the natural attenuation of atropine in soil and water.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Pow). A log Pow value below 3 generally suggests a low potential for bioaccumulation. fao.org A safety data sheet for atropine sulfate reports a log Pow of 1.83, indicating that it is not expected to bioaccumulate significantly in aquatic organisms. merck.com Another safety data sheet explicitly states that atropine has "no bioaccumulation potential." ynu.ac.jp

While significant bioaccumulation in aquatic food chains is considered unlikely, some uptake can occur in terrestrial plants. A study investigating the uptake of atropine from soil by wheat (Triticum aestivum) found that the compound and/or its transformation products were absorbed by the plant. The study reported an observed bioconcentration factor (BCF) of 2.3 ± 0.04 in the shoots. oecd.org The BCF is a measure of the accumulation of a chemical in an organism directly from the surrounding medium (in this case, soil). This finding demonstrates that while atropine degrades in soil, there is potential for uptake by crops grown in contaminated soil.

The following table summarizes the key properties related to bioaccumulation:

ParameterValueInterpretationReference
Log Pow1.83Low bioaccumulation potential merck.com
Bioconcentration Factor (BCF)2.3 ± 0.04 (in wheat shoots from soil)Low accumulation in a terrestrial plant oecd.org

Advances in Atropine Nitrate Research and Future Directions

Development of Novel Research Tools and Probes Based on Atropine (B194438) Nitrate (B79036)

The unique pharmacological profile of atropine nitrate has spurred the development of new tools and probes for scientific investigation. Researchers are leveraging its specific binding properties to create sophisticated instruments for detection and analysis.

A significant area of development is in the field of electrochemical biosensors. These devices aim to provide rapid, sensitive, and selective detection of atropine in various matrices, including biological fluids and pharmaceutical samples. researchgate.net One approach involves modifying carbon paste electrodes with nanocomposites, such as cobalt oxide-reduced graphene oxide (Co3O4-rGO). researchgate.net This modification enhances the electrode's conductivity and electrocatalytic performance, allowing for the direct and sensitive determination of atropine. researchgate.net Another innovative sensor design utilizes silver nanoparticles coated on Spirulina platensis, a type of microalga, combined with an ionic liquid in a carbon paste electrode. nih.gov This environmentally friendly sensor demonstrated a wide linear range for atropine detection and a very low detection limit of 5 nM. nih.gov

Furthermore, molecularly imprinted polymers (MIPs) are being engineered to create highly specific recognition sites for atropine. A water-compatible hydrogel based on methacrylic acid and ethylene (B1197577) glycol methacrylate (B99206) has been designed as a molecularly imprinted hydrogel (MIPH). This material shows high sensitivity and specificity for atropine detection in complex biological samples. mdpi.com The development of laser-induced graphene (LIG) electrodes also presents a promising platform for creating stable and sensitive electrochemical sensors for atropine. nih.gov

Beyond detection, atropine derivatives are being synthesized to serve as research probes with improved pharmacological profiles. numberanalytics.com These analogs, created by modifying the tropane (B1204802) structure or the ester side chain, are evaluated for enhanced selectivity for specific muscarinic receptor subtypes. numberanalytics.com Such selective probes are crucial for teasing apart the distinct physiological roles of M1-M5 receptors in various tissues and signaling pathways. numberanalytics.com

Table 1: Examples of Novel Research Tools Based on Atropine

Tool TypeDescriptionKey FeaturesReference(s)
Electrochemical Sensor Co3O4-reduced graphene oxide modified carbon paste electrode.High conductivity and electrocatalytic performance for sensitive atropine detection. researchgate.net
Electrochemical Sensor Silver nanoparticle-coated Spirulina platensis with an ionic liquid binder.Environmentally friendly design with a low detection limit (5 nM). nih.gov
Hydrogel Biosensor Molecularly Imprinted Polymer Hydrogel (MIPH) for atropine recognition.High sensitivity and specificity in complex biological matrices. mdpi.com
Derivative Probes Synthesized analogs of atropine with modified structures.Improved selectivity for specific muscarinic receptor subtypes. numberanalytics.com

Exploration of this compound in Neuroscientific and Behavioral Research (Mechanistic Focus)

This compound, and particularly its quaternary ammonium (B1175870) derivative atropine methyl nitrate, serves as a critical tool in neuroscience and behavioral research. The key distinction is that atropine sulfate (B86663) can cross the blood-brain barrier (BBB), while atropine methyl nitrate cannot, or does so poorly. researchgate.netottokemi.com This difference allows researchers to mechanistically dissect the central versus peripheral effects of muscarinic receptor blockade.

In behavioral studies, atropine methyl nitrate is used as a control to confirm that an observed effect from a centrally-acting muscarinic antagonist is indeed due to its action within the central nervous system (CNS) and not from its peripheral effects. researchgate.netconicet.gov.ar For example, studies investigating the role of cholinergic systems in memory and learning use atropine methyl nitrate to block peripheral receptors, thereby isolating the cognitive functions mediated by central cholinergic pathways. conicet.gov.arcaymanchem.com Similarly, research on stress and anxiety has employed this compound to distinguish between central and peripheral cholinergic contributions to behavioral responses. researchgate.netnih.gov

This compound is also instrumental in studying the mechanistic underpinnings of brain states and network activity. Research has shown that muscarinic antagonism can promote slow-wave oscillations in the hippocampus and neocortex. jneurosci.org In animal models, atropine methyl nitrate is frequently administered to prevent respiratory complications during anesthesia for neurophysiological recordings, ensuring that the primary anesthetic effects are not confounded by peripheral cholinergic side effects. jneurosci.orgunl.ptbiorxiv.orgresearchgate.net Its use in studying gut-brain communication is also notable, where it helps to elucidate how cholinergic efferent signals influence feeding behavior and metabolism, for instance, by blocking peripheral muscarinic receptors in the gastrointestinal tract. jneurosci.orgnih.gov

Furthermore, research on deliriant hallucinogens, a class that includes antimuscarinic drugs like atropine, uses it to investigate the underlying neurological phenotypes and mechanisms of action in the CNS. acs.org These studies are crucial for understanding how the cholinergic system modulates perception and consciousness. acs.org

Innovations in this compound Formulation Science for Research Applications (e.g., enhanced stability formulations)

The utility of this compound in research is intrinsically linked to the stability and reliability of its formulations. Significant research has focused on developing innovative formulations that enhance its stability for research applications, particularly for low-concentration solutions which are prone to degradation.

A primary degradation product of atropine in aqueous solutions is tropic acid. google.comgoogle.com Research has shown that the stability of low-dose atropine formulations is highly dependent on pH and buffer strength. google.comgoogle.com Innovations in ophthalmic formulations, which are often used as models for research solutions, have demonstrated that adjusting the pH to a range of 5.0-6.0 and using a low-strength buffer system (e.g., less than 75 mM) can dramatically increase the stability of atropine and minimize the formation of tropic acid. google.comgoogle.com

Studies have systematically evaluated the physicochemical stability of extemporaneously prepared atropine solutions. One study found that 0.01% atropine solutions in artificial tears or a balanced salt solution were stable for up to six months when stored unopened at refrigerated temperatures (2-8°C). researchgate.nettci-thaijo.org However, stability decreased significantly at room temperature over several months. researchgate.nettci-thaijo.org Another study confirmed that 0.1 mg/mL atropine formulations, both with and without preservatives, were physicochemically stable for six months at 25°C when stored in low-density polyethylene (B3416737) (LDPE) bottles. nih.gov

Table 2: Stability of Atropine Formulations in Research-Relevant Conditions

Atropine ConcentrationFormulation BaseStorage ConditionsMeasured StabilityReference(s)
0.01%Artificial Tears / Balanced Salt SolutionUnopened, 2-8°CStable for up to 6 months researchgate.nettci-thaijo.org
0.01%Artificial Tears / Balanced Salt SolutionUnopened, 25°CDegraded to <90% initial concentration after 4 months researchgate.nettci-thaijo.org
0.1 mg/mL (0.01%)Saline (with/without preservative) in LDPE bottles25°CStable for 6 months nih.gov
1% w/wOphthalmic SolutionNot SpecifiedShelf life limited to 15 months at pH 5.5 google.com
VariousMulti-component solution with Pralidoxime25°C, pH 4Stable for >5 years mdpi.comnih.gov

Interdisciplinary Research Integrating this compound Chemistry and Biology

The study of this compound is increasingly benefiting from interdisciplinary approaches that merge chemistry, biology, materials science, and molecular biology. This integration is paving the way for a more comprehensive understanding of its action and for the development of novel applications.

A prime example of this synergy is the development of advanced biosensors. The creation of an atropine sensor requires expertise in analytical chemistry for detection methods (e.g., voltammetry), materials science for designing electrode surfaces (e.g., graphene nanocomposites), and biology for understanding potential interferences in complex matrices. researchgate.netnih.gov Similarly, the design of hydrogel-based sensors combines polymer chemistry with molecular biology to create specific, label-free detection systems. mdpi.com

In the field of toxicology, interdisciplinary research is crucial. Understanding the mechanisms of organophosphate poisoning and developing effective antidotes involves integrating organic chemistry for drug synthesis, biochemistry for studying enzyme kinetics (e.g., acetylcholinesterase reactivation), and cell biology for assessing cellular responses to toxins and treatments. tandfonline.com Research on multi-component antidotes, which often include atropine, requires a deep understanding of pharmaceutical chemistry for formulation and stability testing, as well as pharmacology and physiology to evaluate efficacy. mdpi.comresearchgate.net

Furthermore, the field of drug delivery is inherently interdisciplinary. Innovations like nanoparticle-based systems (e.g., liposomes, polymeric nanoparticles) are being explored to improve the delivery of compounds like atropine. jneonatalsurg.combiochemjournal.comnih.gov This research combines materials science, chemistry, and biology to create carriers that can potentially offer controlled release and targeted delivery, enhancing their utility in research and beyond. jneonatalsurg.com

Even fundamental plant biology is being integrated with advanced molecular techniques to study atropine. Researchers have used the CRISPR/Cas9 gene-editing system to modify the plant Atropa belladonna, the natural source of atropine. nih.gov By knocking out the gene for hyoscyamine (B1674123) 6β-hydroxylase, they created plant varieties that produce significantly higher yields of hyoscyamine (the precursor to atropine) without producing other related alkaloids like scopolamine. nih.gov This work combines plant science, genetics, and metabolic engineering to optimize the production of this important compound for research and pharmaceutical use.

Remaining Knowledge Gaps and Future Research Priorities for this compound

Despite decades of research, several knowledge gaps and promising avenues for future investigation remain for this compound. Identifying these priorities is essential for guiding future scientific inquiry.

One major area for future research is the development of more selective muscarinic receptor antagonists. Atropine is non-selective, meaning it blocks all five subtypes of muscarinic receptors (M1-M5). britannica.com This lack of selectivity can be a limitation in research aimed at understanding the specific function of each receptor subtype. The synthesis and characterization of novel atropine derivatives with improved selectivity would provide more precise tools for pharmacological and neuroscientific research. numberanalytics.com

In the realm of toxicology, while atropine is a cornerstone of treatment for organophosphate poisoning, there are still significant knowledge gaps. ahajournals.org The development of more effective and broad-spectrum antidotes, potentially in novel formulations like intranasal sprays or advanced autoinjectors, remains a high priority. researchgate.netresearchgate.net Furthermore, the pathophysiology of cardiac arrest and other life-threatening complications due to poisoning is an under-researched area where atropine's role and limitations need further clarification. ahajournals.orgscholaris.ca

From a formulation science perspective, there is a continuing need for highly stable, preservative-free, low-dose atropine formulations. google.comgoogle.com While progress has been made, achieving long-term stability in aqueous solutions without preservatives is a persistent challenge that warrants further investigation into novel excipients and delivery systems. jneonatalsurg.combiochemjournal.com

Finally, a broader future priority is the continued integration of interdisciplinary approaches. paho.org Applying systems biology, advanced neuroimaging combined with pharmacology (pharmaco-fMRI), and cutting-edge chemical biology techniques will be critical. researchgate.net These methods can help to unravel the complex network-level effects of cholinergic blockade in the brain and other systems, moving beyond simple receptor-ligand interactions to a more holistic understanding of this compound's biological impact.

Q & A

Q. What analytical methods are recommended for quantifying atropine nitrate in biological matrices, and how do they ensure specificity?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity. Enzymatic assays employing nitrate reductase (e.g., Griess reaction) are also used to measure nitrate ions released from this compound hydrolysis. Method validation should include spike recovery tests (85–114% recovery range) and limits of detection (e.g., 20 µg/L for voltammetry) to address matrix interferences .

Q. How does nitrate concentration in plant growth media influence atropine biosynthesis in Atropa belladonna cultures?

Experimental designs often manipulate nitrate levels (e.g., 0–95 mM) in hydroponic systems and measure alkaloid yields via HPLC. Studies show that elevated nitrate (95 mM) reduces shoot length but does not significantly alter root biomass, while atropine content correlates with nitrate availability. Controlled trials should include biomass measurements and statistical comparisons (ANOVA, p ≤ 0.05) to isolate nitrate-specific effects .

Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?

Synthesis protocols should specify reaction stoichiometry (e.g., atropine-to-nitric acid molar ratios), solvent systems (e.g., ethanol/chloroform), and purification steps (recrystallization). Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm esterification and nuclear magnetic resonance (NMR) to verify structural integrity. Documenting batch-specific variables (e.g., temperature, pH) is critical for replication .

Advanced Research Questions

Q. How can conflicting data on this compound stability under varying storage conditions be resolved methodologically?

Contradictions arise from differences in analytical techniques (e.g., UV-Vis vs. ion chromatography) and environmental factors (humidity, light). Researchers should employ orthogonal methods (e.g., IC/CD and voltammetry) and accelerated stability testing (ICH guidelines) to identify degradation pathways. Data normalization to internal standards (e.g., deuterated analogs) reduces variability .

Q. What experimental designs mitigate pharmacokinetic interference when co-administering this compound with other nitrate-containing therapeutics?

Cross-over studies with control groups (placebo vs. This compound) and repeated-measures ANOVA are recommended. Pharmacokinetic parameters (Cmax, AUC) should be assessed using LC-MS, with attention to nitrate/nitrite conversion in vivo. Dose-escalation trials must account for nitric oxide synthase interactions .

Q. How can in vitro models be optimized to study this compound’s anticholinergic effects under physiologically relevant nitrate gradients?

Use organ-on-chip systems with tunable nitrate concentrations (0.1–10 mM) and real-time biosensors to monitor acetylcholine inhibition. Transcriptomic profiling (RNA-seq) of muscarinic receptors under varying nitrate levels can elucidate mechanistic pathways. Include negative controls (e.g., atropine-free media) to isolate nitrate-specific responses .

Methodological Considerations

  • Data Validation : Cross-reference findings with public toxicological databases (e.g., ATSDR profiles) to contextualize results against established nitrate/nitrite toxicokinetics .
  • Reporting Standards : Follow guidelines for documenting experimental variables (e.g., nitrate source, purity) and statistical analyses (e.g., Tukey’s HSD for post hoc comparisons) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.